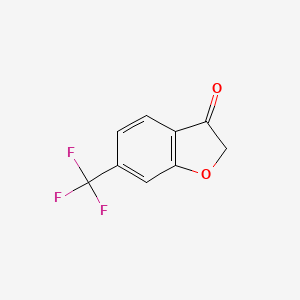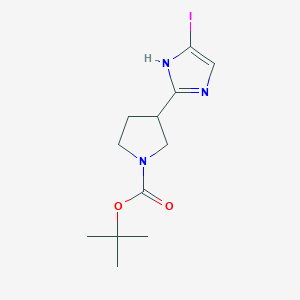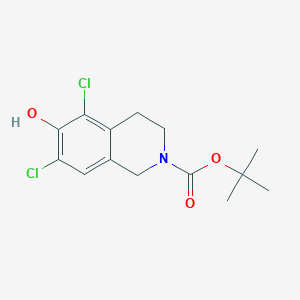
6-(Trifluoromethyl)benzofuran-3(2H)-one
Overview
Description
6-(Trifluoromethyl)benzofuran-3(2H)-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to the benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)benzofuran-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available benzofuran derivatives.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H).
Cyclization: The resulting trifluoromethylated intermediate undergoes cyclization to form the benzofuran ring system.
Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the trifluoromethylation and cyclization steps.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the trifluoromethyl group or other functional groups present in the molecule.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Trifluoromethyl benzofuran-3(2H)-one carboxylic acid.
Reduction: Reduced trifluoromethyl benzofuran derivatives.
Substitution: Substituted trifluoromethyl benzofuran derivatives.
Scientific Research Applications
Chemistry: 6-(Trifluoromethyl)benzofuran-3(2H)-one is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds. Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes. Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of new drugs with improved efficacy and safety profiles. Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)benzofuran-3(2H)-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridine: Another fluorinated compound with similar applications in pharmaceuticals and agrochemicals.
Trifluoromethylbenzene: A simpler fluorinated aromatic compound used in various chemical syntheses.
Uniqueness: 6-(Trifluoromethyl)benzofuran-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other trifluoromethylated compounds. Its benzofuran core and trifluoromethyl group combination make it particularly valuable in certain applications.
Properties
IUPAC Name |
6-(trifluoromethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPVXCUFWKLCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-Diethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B8085010.png)
![1-Benzyl-4-[[4,5-bis(hydroxymethyl)triazol-1-yl]methyl]piperidin-4-ol](/img/structure/B8085013.png)
![3-Pyrazin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B8085024.png)
![2-[5-(3-Fluorophenyl)-2-methyl-4-morpholin-4-ylpyrazol-3-yl]isoindole-1,3-dione](/img/structure/B8085029.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B8085039.png)

![5-[(4-Fluorophenyl)methyl]-7-methyl-4-oxo-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B8085054.png)
![Ethyl 2-(Boc-amino)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B8085073.png)

![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8085112.png)
![6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8085115.png)
![7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8085121.png)
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8085122.png)
